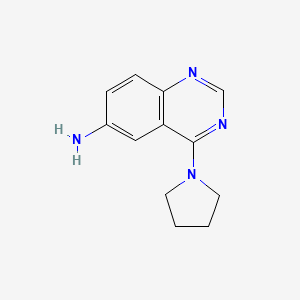

4-(1-Pyrrolidinyl)-6-quinazolinamine

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylquinazolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-9-3-4-11-10(7-9)12(15-8-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZBRCNUWUTURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

It appears that the specific compound "4-(1-Pyrrolidinyl)-6-quinazolinamine" is not widely documented in the provided search results. However, the search results do provide information on related compounds such as quinazolines, quinazolinamines, and pyrrolidines, which can be used to infer potential applications and properties of the target compound.

Quinazoline Derivatives

- Antitumor Effects : Quinazoline derivatives, including compounds like 7-Quinazolinamine, 2-methyl-N-3-pyridinyl-4-(1-pyrrolidinyl), have demonstrated potential antitumor effects and are studied for cancer treatment. These compounds often inhibit kinases or other targets involved in cell proliferation and survival pathways. In vitro studies suggest selective cytotoxicity against certain cancer cell lines, making them candidates for cancer therapeutics.

- Inhibiting MERS-CoV Infection : 4-Anilino-6-aminoquinazoline derivatives have been synthesized and evaluated for their anti-MERS-CoV activities . N4-(3-chloro-4-fluorophenyl)-N-(3-methoxybenzyl)quinazoline-4,6-diamine was found to be effective in inhibiting MERS-CoV infection .

- Other Biological Activities : Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, anti-HIV, and cardiovascular effects . They can also possess antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities, as well as central nervous system (CNS) depressant properties .

Quinazolinamine Derivatives

- BCRP and P-gp Inhibition : Quinazolinamine derivatives can inhibit both breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) activities . Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor with a quinazolinamine moiety, has been reported to inhibit BCRP and modulate the function of P-gp in multidrug-resistant cancer cells .

Pyrrolidine Derivatives

- PPAR Agonists : 4-benzylpyrrolidine-3-carboxylic acid derivatives have been shown to be potent agonists at peroxisome proliferator-activated receptors (PPARs) . Certain compounds displayed agonistic activity at both PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes .

- CXCR4 Chemokine Receptor Antagonists : (S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists with antimetastatic activity . These compounds can inhibit CXCL12-induced cytosolic calcium flux and show antimetastatic behavior in in vivo tumor metastasis tests .

Potential Applications of this compound

Based on the information available on related compounds, this compound may have the following potential applications:

- Anticancer Agent : Due to the presence of both quinazoline and pyrrolidine moieties, this compound may exhibit antitumor activity by targeting multiple pathways involved in cancer cell proliferation and survival.

- Drug Resistance Reversal : It may also act as a BCRP and P-gp dual inhibitor, potentially reversing multidrug resistance in cancer cells .

- Metabolic Disorder Treatment : The pyrrolidine component might contribute to activity as a PPAR agonist, making it potentially useful in treating metabolic disorders like type 2 diabetes .

- Antiviral Agent : Similar to other quinazoline derivatives, it could possess antiviral properties and may be effective against viruses like MERS-CoV .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

| Compound ID | Position 4 Substituent | Position 6 Substituent | Molecular Weight (ESI-MS) | Yield (%) |

|---|---|---|---|---|

| 7l | N-(Pyridin-3-ylmethyl) | 6-Aminopyridin-3-yl | 329.1 [M + H]⁺ | 67.6 |

| 7m | N-(2,3-Difluorophenyl) | 6-Aminopyridin-3-yl | 352.1 [M + Na]⁺ | 88.7 |

| 7n | N-Methyl-N-(p-tolyl) | 6-Aminopyridin-3-yl | 342.1 [M + H]⁺ | 79.8 |

| 7o | N-Ethyl-N-phenyl | 6-Aminopyridin-3-yl | 342.1 [M + H]⁺ | 75.7 |

| Target | 1-Pyrrolidinyl | NH₂ | ~242.3 (estimated) | - |

Key Observations :

- Position 4 Modifications : The target compound’s pyrrolidinyl group introduces a saturated five-membered ring, contrasting with aromatic (e.g., 7l , 7m ) or alkyl-aryl (e.g., 7n , 7o ) substituents. This reduces steric hindrance compared to bulkier groups like N-(p-tolyl) but increases basicity due to the pyrrolidine nitrogen.

Physicochemical Properties

- Molecular Weight : The target compound (~242.3 g/mol) is lighter than analogs 7l–7o (329–352 g/mol), suggesting improved bioavailability and membrane permeability.

- Solubility: Pyrrolidinyl groups are known to enhance aqueous solubility compared to hydrophobic aryl substituents (e.g., 7m, 7o) .

Industrial and Regulatory Context

- Commercial Availability : Reagents like 4-(1-Pyrrolidinyl)piperidine (Kanto Reagents) highlight the industrial relevance of pyrrolidinyl-containing compounds, though their applications differ .

- Regulatory Status : Pyrrolidinyl sulfonyl-methyl derivatives (e.g., Almotriptan intermediates) are regulated in pharmaceutical production, underscoring safety considerations for analogous compounds .

Preparation Methods

Classical Organic Synthesis via Cyclocondensation

The quinazolinamine scaffold is traditionally synthesized through cyclocondensation reactions. Anthranilamide derivatives serve as primary precursors, reacting with aldehydes or ketones under acidic or oxidative conditions. For instance, a modified procedure involves refluxing anthranilamide with 4-pyridinecarboxaldehyde in dimethylformamide (DMF) in the presence of iodine and potassium carbonate . This method yields a quinazolinone intermediate, which is subsequently functionalized at the 4-position.

A critical step involves the introduction of the pyrrolidinyl group. After forming the quinazolinone core, chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) . The resulting 4-chloro-6-quinazolinamine undergoes nucleophilic substitution with pyrrolidine in isopropanol under reflux. This two-step approach provides moderate yields (55–70%), with purity ensured by recrystallization from ethanol .

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Anthranilamide, aldehyde, I₂, K₂CO₃, DMF, reflux | 65–83 |

| Chlorination | POCl₃, DMF, reflux | 80–85 |

| Pyrrolidine Substitution | Pyrrolidine, i-PrOH, reflux | 55–70 |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing nitrogen-containing substituents like pyrrolidine. The electron-deficient nature of the 4-chloroquinazolinamine intermediate facilitates attack by pyrrolidine’s lone pair of electrons. Optimized conditions involve using excess pyrrolidine (1.2–1.5 equivalents) in polar aprotic solvents such as DMF or dimethylacetamide (DMAc) at 80–100°C .

Notably, the choice of base significantly impacts reaction efficiency. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) neutralizes HCl generated during substitution, preventing side reactions. Post-reaction workup includes extraction with dichloromethane and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Optimization Parameters

-

Solvent : DMF > DMAc > THF (due to better solubility of intermediates).

-

Temperature : 100°C reduces reaction time to 2–4 hours vs. 6–8 hours at 80°C .

Recent advances employ transition metal catalysts to streamline synthesis. Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, enable direct introduction of the pyrrolidinyl group without requiring pre-chlorination . Using Pd(OAc)₂/XantPhos as the catalytic system and cesium carbonate (Cs₂CO₃) as the base, aryl halides react with pyrrolidine in toluene at 110°C. This one-pot method achieves yields up to 75%, bypassing the need for harsh chlorination reagents like POCl₃ .

Catalytic System Comparison

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/XantPhos | Toluene | 110 | 75 |

| Pd₂(dba)₃/BINAP | Dioxane | 100 | 68 |

Characterization and Analytical Validation

Successful synthesis requires rigorous characterization. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity: the pyrrolidinyl protons appear as a multiplet at δ 1.80–1.85 ppm (1H NMR), while the quinazolinamine NH₂ group resonates as a singlet near δ 6.50 ppm . Infrared (IR) spectroscopy identifies N–H stretching vibrations at 3350–3450 cm⁻¹ and C=N stretches at 1580–1620 cm⁻¹ .

Critical Analytical Data

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC or LC-MS to avoid over-substitution.

- Optimize solvent/base combinations (e.g., K2CO3 in DMF) to enhance nucleophilicity of pyrrolidine.

How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

Level : Advanced

Methodological Answer :

SAR studies require systematic modification of the quinazoline core and substituents. For example:

- Core Modifications : Compare with 6-(4-chlorophenyl)oxazoloquinoline derivatives to assess the impact of heterocyclic frameworks on bioactivity .

- Substituent Analysis : Evaluate the pyrrolidinyl group’s role by synthesizing analogs with piperidinyl or morpholinyl substituents (see for toxicity comparisons) .

- Functional Group Swapping : Replace the amine group with nitro or methyl groups to study electronic effects on receptor binding .

Q. Experimental Design :

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- Validate predictions via in vitro assays (e.g., kinase inhibition assays) .

What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

Level : Advanced

Methodological Answer :

In Vitro Models :

Q. In Vivo Models :

- Xenograft Studies : Implant human tumor cells (e.g., HCT-116 colorectal) in immunodeficient mice and administer the compound intravenously (dosage range: 10–50 mg/kg) .

- Toxicity Profiling : Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .

Q. Data Interpretation :

- Compare results with structurally similar compounds (e.g., AZD 2171, a quinazoline derivative with reported toxicity data) .

How can researchers address discrepancies in reported toxicity data for pyrrolidinyl-substituted quinazolines?

Level : Advanced

Methodological Answer :

Discrepancies often arise from variations in experimental models or dosing protocols. To resolve these:

Standardize Models : Replicate studies using consistent cell lines (e.g., HepG2 for hepatotoxicity) and animal strains (e.g., C57BL/6 mice) .

Dose-Response Analysis : Perform detailed TDLo (toxic dose low) studies, as seen in , where 35 mg/kg/28D in mice induced measurable toxicity .

Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) using liver microsomes to identify toxic metabolites .

Q. Validation Tools :

- Cross-reference data with public databases (e.g., PubChem) to identify outliers.

- Use computational toxicology tools (e.g., ProTox-II) to predict organ-specific risks.

What analytical techniques are critical for characterizing this compound and its intermediates?

Level : Basic

Methodological Answer :

Structural Elucidation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm) .

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., [M+H]+ = 269.13) .

Purity Assessment :

Q. Troubleshooting :

- Address solubility issues (common in quinazolines) by using DMSO-d6 for NMR or sonication-assisted dissolution.

How can computational chemistry guide the optimization of this compound for target selectivity?

Level : Advanced

Methodological Answer :

Molecular Dynamics (MD) Simulations : Model compound-protein interactions (e.g., with EGFR-TK) to identify key binding residues (e.g., Lys721, Met793) .

Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthetic targets .

ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.